molecular formula C22H28O6 B1244661 3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate

3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B1244661
M. Wt: 388.5 g/mol
InChI Key: SMPBPOTWROHQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate can be synthesized via a one-pot Wittig reaction in an aqueous medium. The reaction involves aromatic and heterocyclic aldehydes with ethyl bromoacetate and triphenylphosphine in aqueous sodium bicarbonate at room temperature. This method yields unsaturated esters, which are then reduced using diisobutylaluminum hydride (DIBAL-H) and subsequently hydrolyzed under basic conditions to produce the desired compound .

Industrial Production Methods

The industrial production of sintenin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and halogenated compounds, which can be further utilized in various applications.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate is compared with other lignanoids and sesquiterpenes:

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C22H28O6/c1-24-18-10-7-16(14-20(18)26-3)6-5-13-28-22(23)12-9-17-8-11-19(25-2)21(15-17)27-4/h7-8,10-11,14-15H,5-6,9,12-13H2,1-4H3

InChI Key

SMPBPOTWROHQRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCCOC(=O)CCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCCOC(=O)CCC2=CC(=C(C=C2)OC)OC)OC

Synonyms

3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate
sintenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)propyl 3-(3,4-dimethoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.